1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride
Overview
Description
“1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is a chemical compound . It is a derivative of indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .
Synthesis Analysis
The synthesis of indole derivatives, including “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride”, often involves a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Molecular Structure Analysis
The molecular structure of “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” is based on the indole core, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of this compound is 231.7 .Chemical Reactions Analysis
Indole derivatives, including “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride”, are versatile building blocks in synthesis, providing access to diverse heterocycles . They are often used in the synthesis of 1,2,3-trisubstituted indoles .Scientific Research Applications
Green Catalyst in Organic Synthesis
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride is utilized in the synthesis of bis(2-methyl-1H-indole) derivatives and some tetrakis (2-methyl-1H-indole) derivatives. The process leverages chlorosulfonic acid immobilized on nicotinic acid as a green catalyst under environmentally friendly conditions, yielding high product outputs over short reaction times (Hosseinzadeh & Mokhtary, 2018).
Synthesis of Biologically Active Molecules
The compound is key in the synthesis of 3-phenylsulfonyl-2-trifluoromethyl-1H-indoles, which have significant biological activities, especially in developing antiviral and anticancer compounds. The synthesis involves reactions starting from readily available methyl-phenylsulfones, employing a copper (II) catalyst, yielding moderate to good yields (López et al., 2017).
Medicinal Chemistry
The compound's derivatives, such as 1-(benzenesulfonyl)-2-methyl-1H-indole-3-carbaldehyde, undergo various biochemical interactions, indicating potential as molecular drug targets. Computational and spectroscopic studies, alongside drug docking, highlight their significant interactions with target proteins, suggesting potential applications in treating bacterial infections (Bellamkonda & Chamundeeswari, 2019).
Catalysis and Organic Synthesis
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride derivatives serve as catalysts and solvents in the synthesis of N-sulfonyl imines. The process is efficient, environmentally friendly, and yields high-quality compounds at room temperature, emphasizing the compound's utility in organic synthesis (Zolfigol et al., 2010).
Antitumor and Anticancer Applications
Derivatives like 1-[1-(4-aminobenzoyl)-2,3-dihydro-1H-indol-6-sulfonyl]-4-phenyl-imidazolidin-2-one demonstrate significant antitumor activity. They suppress the growth of tumor cells effectively, with specificity not only in vitro but also in vivo in tumor models, positioning the compound as a promising candidate for cancer treatment (Lee et al., 2002).
Future Directions
The future directions for “1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride” and similar compounds likely involve further exploration of their synthesis and potential applications. Indole derivatives are gaining increasing attention due to their physiological activity and potential therapeutic uses . The development of novel methods of synthesis and the investigation of their biological activities are areas of ongoing research .
properties
IUPAC Name |
1-methyl-2,3-dihydroindole-6-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c1-11-5-4-7-2-3-8(6-9(7)11)14(10,12)13/h2-3,6H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDYBOFQRJTHRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=C(C=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |
CAS RN |
173669-61-9 | |
Record name | 1-methyl-2,3-dihydro-1H-indole-6-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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